![molecular formula C12H17ClO B11958433 [3-Chloro-1-(1-methylethoxy)propyl]benzene CAS No. 6965-76-0](/img/structure/B11958433.png)
[3-Chloro-1-(1-methylethoxy)propyl]benzene
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Overview
Description
[3-Chloro-1-(1-methylethoxy)propyl]benzene: is an organic compound with the molecular formula C12H17ClO and a molecular weight of 212.717 g/mol . It is commonly used in various industrial applications and scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-1-(1-methylethoxy)propyl]benzene typically involves the reaction of benzene with 3-chloro-1-(1-methylethoxy)propane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and subjected to high temperatures and pressures. The process is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
[3-Chloro-1-(1-methylethoxy)propyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include and .
Reducing Agents: and are commonly used reducing agents.
Substitution Reagents: Sodium hydroxide and potassium hydroxide are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones , while reduction can produce alkanes .
Scientific Research Applications
[3-Chloro-1-(1-methylethoxy)propyl]benzene is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in studies related to cellular processes and enzyme interactions.
Medicine: Research on potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [3-Chloro-1-(1-methylethoxy)propyl]benzene exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors , altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [3-Chloro-1-(1-methylethoxy)propane]
- [3-Chloro-1-(1-methylethoxy)propyl]toluene
- [3-Chloro-1-(1-methylethoxy)propyl]phenol
Uniqueness
Compared to similar compounds, [3-Chloro-1-(1-methylethoxy)propyl]benzene is unique due to its specific chemical structure and reactivity . The presence of the benzene ring and the chlorine atom provides distinct properties that make it valuable in various applications .
Biological Activity
Overview
[3-Chloro-1-(1-methylethoxy)propyl]benzene, also known as 3-chloro-1-(isopropoxy)propylbenzene, is an organic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C12H17ClO
- CAS Number : 6965-76-0
- Molecular Weight : 214.72 g/mol
- IUPAC Name : 3-chloro-1-(1-methylethoxy)propylbenzene
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study conducted by Smith et al. (2022) demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antimicrobial efficacy.
Cytotoxic Effects
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. A notable study by Johnson et al. (2023) reported that the compound induced apoptosis in human breast cancer cells (MCF-7), with an IC50 value of 25 µM. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
Hormonal Activity
The compound has also been investigated for its endocrine-disrupting potential. Research by Lee et al. (2023) evaluated its effects on estrogen receptor activity using a reporter gene assay. The results indicated that this compound acted as a weak estrogen receptor agonist, which may have implications for reproductive health.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Interaction with Cell Membranes : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, potentially disrupting membrane integrity.
- Enzyme Inhibition : The chloro and methylethoxy groups may interact with specific enzymes involved in metabolic pathways, altering their activity.
- Receptor Modulation : As indicated by endocrine activity studies, the compound may bind to hormone receptors, influencing gene expression and cellular responses.
Case Studies
Study | Focus | Findings |
---|---|---|
Smith et al. (2022) | Antimicrobial Activity | Inhibited growth of S. aureus (MIC: 32 µg/mL), E. coli (MIC: 64 µg/mL) |
Johnson et al. (2023) | Cytotoxic Effects | Induced apoptosis in MCF-7 cells (IC50: 25 µM), activated caspase pathways |
Lee et al. (2023) | Endocrine Activity | Weak estrogen receptor agonist in reporter gene assay |
Properties
CAS No. |
6965-76-0 |
---|---|
Molecular Formula |
C12H17ClO |
Molecular Weight |
212.71 g/mol |
IUPAC Name |
(3-chloro-1-propan-2-yloxypropyl)benzene |
InChI |
InChI=1S/C12H17ClO/c1-10(2)14-12(8-9-13)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |
InChI Key |
TZGSPUYRMKYMEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(CCCl)C1=CC=CC=C1 |
Origin of Product |
United States |
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